2-(3-Methoxyphenoxy)ethanamine
Overview
Description
2-(3-Methoxyphenoxy)ethanamine is an organic compound with the molecular formula C9H13NO2 It is a derivative of phenoxyethanamine, where a methoxy group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxyphenoxy)ethanamine typically involves multiple steps:
Starting Material: The synthesis begins with guaiacol (2-methoxyphenol).
Formation of 2-(3-Methoxyphenoxy)ethanol: Guaiacol reacts with ethylene oxide to form 2-(3-methoxyphenoxy)ethanol.
Chlorination: The hydroxyl group of 2-(3-methoxyphenoxy)ethanol is then converted to a chloro group using thionyl chloride, resulting in 2-(3-methoxyphenoxy)chloroethane.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Products include 2-(3-methoxyphenoxy)acetaldehyde or 2-(3-methoxyphenoxy)acetic acid.
Reduction: Products include 2-(3-methoxyphenoxy)ethanol or 2-(3-methoxyphenoxy)ethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Methoxyphenoxy)ethanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting cardiovascular and neurological conditions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenoxy)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 2-(2-Methoxyphenoxy)ethanamine
- 2-(4-Methoxyphenoxy)ethanamine
- 3-Methoxyphenethylamine
Comparison:
- 2-(3-Methoxyphenoxy)ethanamine vs. 2-(2-Methoxyphenoxy)ethanamine : The position of the methoxy group affects the compound’s reactivity and binding properties.
- This compound vs. 2-(4-Methoxyphenoxy)ethanamine : Similar to the above, the position of the methoxy group influences the compound’s chemical behavior.
- This compound vs3-Methoxyphenethylamine : The presence of the ethoxy group in this compound provides different chemical properties compared to the simpler phenethylamine structure .
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-(3-methoxyphenoxy)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-11-8-3-2-4-9(7-8)12-6-5-10/h2-4,7H,5-6,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOLPDQWBBJNJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383189 | |
Record name | 2-(3-methoxyphenoxy)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6487-86-1 | |
Record name | Ethanamine, 2-(3-methoxyphenoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6487-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-methoxyphenoxy)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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